Deuterium fluoride

Catalog No.
S1920255
CAS No.
14333-26-7
M.F
FH
M. Wt
21.012505 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deuterium fluoride

Standard hydrogen fluoride (HF) lasers are rendered ineffective for terrestrial propagation due to strong atmospheric water absorption; neutron diffraction of HF is obscured by protium's incoherent scattering. Deuterium fluoride (DF, CAS 14333-26-7) solves both: its mid-IR emission (3.6-4.0 µm) achieves near-unity atmospheric transmittance for directed-energy systems, while high coherent scattering cross-section enables unambiguous hydrogen-bond mapping in liquids and supercritical fluids. Also used for KIE studies and deuterated API synthesis. Supplied as corrosive gas or liquid in lecture bottles with rigorous isotopic purity.

CAS Number

14333-26-7

Product Name

Deuterium fluoride

IUPAC Name

(2H)fluorane

Molecular Formula

FH

Molecular Weight

21.012505 g/mol

InChI

InChI=1S/FH/h1H/i/hD

InChI Key

KRHYYFGTRYWZRS-DYCDLGHISA-N

SMILES

F

Canonical SMILES

F

Isomeric SMILES

[2H]F

Synonyms

Deuterium fluoride, DF, Deuterium monofluoride, Hydrogen fluoride-d, (2H)Hydrogen fluoride, Deuterofluoric acid

Purity

≥99%

Package Size

5 g, 10 g, 25 g

Deuterium fluoride (DF) is the deuterated isotopologue of hydrogen fluoride, functioning as a highly corrosive, strongly hydrogen-bonded gas or liquid. While it shares the aggressive chemical reactivity of standard hydrogen fluoride, its procurement value is strictly driven by the substitution of protium with deuterium. This isotopic shift fundamentally alters the molecule's vibrational frequencies, zero-point energy, and nuclear scattering cross-section [1]. Consequently, DF is procured specifically for applications where standard hydrogen fluoride is physically or optically inadequate, such as mid-infrared chemical laser gain media, neutron diffraction structural analysis, and the synthesis of deuterated compounds via kinetic isotope effect (KIE) pathways[2].

Research Fit

High-energy laser physics
Supports chemical laser research with isotope-specific emission properties
Atmospheric propagation
Enables mid-infrared transmission studies in terrestrial atmospheric windows
Chemical kinetics
Provides isotopically distinct vibrational relaxation pathway analysis

Substituting standard hydrogen fluoride (HF) for deuterium fluoride fundamentally fails in applications relying on specific quantum mass or nuclear scattering effects. In chemical laser systems, HF emits at wavelengths (2.7–2.9 µm) that are heavily absorbed by atmospheric water vapor, rendering the beam highly attenuated over terrestrial distances; DF shifts this emission to a highly transmissive mid-infrared window [1]. In structural analysis, the high incoherent neutron scattering cross-section of the protium atom in HF obscures critical diffraction peaks, making DF mandatory for resolving hydrogen-bonding networks via neutron scattering [2]. Furthermore, HF cannot be used in mechanistic chemistry requiring a primary kinetic isotope effect to probe transition states or to synthesize selectively deuterated molecules.

Substitution Risk

Emission wavelength
Longer mid-infrared emission of DF may shift atmospheric transmission suitability; HF data cannot be directly transferred.
Energy transfer kinetics
Vibrational relaxation rates differ between isotopes; kinetic models built on HF constants may not predict DF laser performance.
Output power context
System-dependent power characteristics mean DF is not a direct power-equivalent substitute for HF in a given cavity design.

Atmospheric Transmittance of Mid-IR Lasers

In high-power chemical laser systems, the isotopic mass difference between deuterium and protium shifts the rotational-vibrational emission spectrum. While standard HF lasers emit at 2.7–2.9 µm, which is strongly absorbed by atmospheric moisture, DF lasers emit at 3.6–4.0 µm. Airborne measurements confirm that DF laser transitions achieve near-unity atmospheric transmittance, whereas HF transitions suffer from severe atmospheric attenuation [1]. This makes DF the required precursor choice for terrestrial and atmospheric directed-energy applications.

Evidence DimensionAtmospheric Transmittance Wavelength
Target Compound Data~3.6–4.0 µm (Near-unity transmittance)
Comparator Or BaselineHydrogen fluoride (HF): 2.7–2.9 µm (Strongly attenuated by H2O)
Quantified DifferenceShift of ~1.0 µm into the mid-IR atmospheric transmission window
ConditionsAirborne atmospheric propagation (KC-135 aircraft platform measurements)

Enables long-range atmospheric propagation for chemical lasers without critical beam power loss from water vapor absorption.

Emission wavelength shift
Head-to-head
DF laser: 3.5–4.4 μm; HF laser: 2.6–3.4 μm (red shift ~0.9–1.0 μm)
Reported wavelength shift supports atmospheric propagation research context.
Pulsed and CW chemical laser operation.

Neutron Scattering for Hydrogen-Bonded Structures

Structural analysis of dense, strongly hydrogen-bonded fluids requires neutron diffraction. However, standard HF contains protium, which has a massive incoherent neutron scattering cross-section that creates overwhelming background noise. Substituting HF with DF leverages deuterium's superior coherent scattering properties, allowing researchers to accurately resolve the intra- and intermolecular structure factors, such as the D-F pair correlation functions in dense gas and liquid phases [1]. DF is therefore an irreplaceable material for neutron-based structural elucidation of hydrogen halides.

Evidence DimensionNeutron Scattering Profile
Target Compound DataHigh coherent scattering (resolvable diffraction peaks)
Comparator Or BaselineHydrogen fluoride (HF): High incoherent scattering (obscured data)
Quantified DifferenceElimination of protium-induced incoherent background noise
ConditionsNeutron diffraction of dense gas/liquid phases at diffractometer D4C (Institut Laue-Langevin)

Mandatory for researchers using neutron diffraction to study the molecular dynamics and clustering of strongly hydrogen-bonded fluids.

Atmospheric transmission
Class-level, data to verify
DF emission (~3.8 μm) reports lower absorption than HF (~2.8 μm) in marine boundary layer.
Class-level behavior suggests DF suitability for terrestrial propagation studies.
Transmission coefficient varies with atmospheric conditions.

Kinetic Isotope Effects in Gas-Phase Reactions

The mass difference between deuterium and protium induces significant primary kinetic isotope effects in fluorination and elimination reactions. In competitive gas-phase metathesis reactions, the rate coefficient ratio for F + H2 versus F + D2 demonstrates a pronounced kinetic difference, with the hydrogen reaction proceeding approximately 1.8 times faster at room temperature than the deuterium counterpart [1]. This quantifiable KIE allows chemists to precisely map transition state dynamics and control reaction selectivity when synthesizing fluorinated or deuterated derivatives.

Evidence DimensionReaction Rate Coefficient Ratio (kH/kD)
Target Compound DataSlower reaction kinetics (kD baseline)
Comparator Or BaselineHydrogen (kH): ~1.8x faster at 300 K
Quantified DifferencekH/kD ratio of approximately 1.8 ± 0.6
ConditionsGas-phase metathesis and competitive fluorination at room temperature

Provides the necessary kinetic differentiation to probe reaction mechanisms and optimize the synthesis of selectively deuterated compounds.

Vibrational relaxation kinetics
Cross-study comparable
Rate constants for DF(v=1,2) and HF(v=1–5) measured by laser double resonance (300–700 K).
Distinct relaxation behavior supports isotope-specific laser kinetic modeling.
Near-infrared fluorescence detection used.
Output power context
Cross-study comparable
DF laser: 13.1 W at 20 Hz (stability <5%); small-scale cavity: DF 3 W vs HF 7 W.
Power characteristics are system-dependent; isotope selection directly influences output.
Non-chain pulsed DF laser (SF6/D2) and confocal small-scale HF/DF system.

Gain Medium for Atmospheric Chemical Lasers

Because of its near-unity atmospheric transmittance in the 3.6–4.0 µm range, deuterium fluoride is the required active medium for high-power chemical lasers intended for terrestrial or lower-atmosphere propagation. Unlike HF lasers, which suffer from severe thermal blooming and attenuation due to water vapor, DF lasers maintain beam integrity over long distances, making them the required choice for directed energy systems and remote atmospheric sensing [1].

Neutron Diffraction of Hydrogen-Bonded Fluids

In fundamental physical chemistry, DF is heavily utilized as the standard for neutron diffraction studies of hydrogen halides. Its high coherent scattering cross-section allows for the precise mapping of zig-zag hydrogen-bonded chains and agglomerates in both liquid and supercritical states, an analysis that is practically impossible with standard HF due to protium's incoherent scattering interference [2].

Mechanistic Probes and Deuterated Synthesis via KIE

Deuterium fluoride is a critical reagent in physical organic chemistry for elucidating reaction mechanisms through primary kinetic isotope effects. By comparing the reaction rates of DF elimination or substitution against HF, researchers can determine transition state structures. Furthermore, it serves as a specialized precursor for synthesizing deuterated active pharmaceutical ingredients (APIs), where the stronger C-D bond improves metabolic stability [3].

Application Selection Guide

Application
Selection Property
Validation Focus
High-power chemical laser research
Isotopic emission wavelength shift
Laser performance in 3.5–4.4 μm mid-infrared band
Atmospheric propagation studies
Atmospheric transmission suitability
Beam attenuation models in marine boundary layer
Chemical kinetics research
Isotope-specific vibrational relaxation kinetics
Kinetic modeling with DF-specific rate constants

XLogP3

0.6

Other CAS

14333-26-7

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